molecular formula C29H45ClN2O7 B1259897 MAlyngamide Q

MAlyngamide Q

Cat. No.: B1259897
M. Wt: 569.1 g/mol
InChI Key: QAVVYSDJFMRAQB-VUIFCYKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malyngamide Q is a secondary metabolite isolated from marine cyanobacteria, notably Lyngbya majuscula . It belongs to the larger class of malyngamides, which are characterized by a structure featuring a cyclohexanone ring and a methoxylated lyngbic acid tail, and are part of the cannabinomimetric lipids—natural products that share structural similarities with the endogenous cannabinoid anandamide . This structural resemblance underpins its research value in studying the endocannabinoid system. Malyngamides, as a chemical class, have demonstrated a range of bioactivities in preliminary studies, including antifeedant effects, ichthyotoxicity, and cytotoxicity against cancer cells, making them a point of interest for pharmacological and ecological research . The true biogenetic origin of many malyngamides has been traced to cyanobacteria of the genus Okeania , and their biosynthesis occurs through a unique polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway . This compound is presented for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C29H45ClN2O7

Molecular Weight

569.1 g/mol

IUPAC Name

(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(2R)-2-(hydroxymethyl)-3-methoxy-5-oxo-2H-pyrrol-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxytetradec-4-enamide

InChI

InChI=1S/C29H45ClN2O7/c1-5-6-7-8-10-13-23(37-2)14-11-9-12-15-27(34)31-20-22(19-30)16-24(38-3)17-28(35)32-25(21-33)26(39-4)18-29(32)36/h9,11,17-19,23,25,33H,5-8,10,12-16,20-21H2,1-4H3,(H,31,34)/b11-9+,22-19-,24-17+/t23-,25+/m0/s1

InChI Key

QAVVYSDJFMRAQB-VUIFCYKZSA-N

Isomeric SMILES

CCCCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C\Cl)/C/C(=C\C(=O)N1[C@@H](C(=CC1=O)OC)CO)/OC)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)NCC(=CCl)CC(=CC(=O)N1C(C(=CC1=O)OC)CO)OC)OC

Synonyms

malyngamide Q

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

MAlyngamide Q belongs to the malyngamide family, which includes over 50 analogs. Below is a detailed comparison with key analogs and other cyanobacterial compounds:

Table 1: Structural and Bioactive Comparison of this compound and Analogues

Compound Source Core Structure Key Modifications Bioactivity (IC50/EC50) Reference
This compound Lyngbya majuscula Serinol + C16 fatty acid + pyrrolidinone Methylation at C3, hydroxylation at C7 Cytotoxic (HCT-116: ~15 µM)
MAlyngamide 4a Lyngbya majuscula Serinol + C14 fatty acid + pyrrolidinone Unmethylated pyrrolidinone Antimalarial (Pf3D7: 2.3 µM)
MAlyngamide 4b Lyngbya majuscula Serinol + C18 fatty acid + pyrrolidinone Epoxidation at C8-C9 Anti-inflammatory (IL-6: 85% inhibition at 10 µM)
Dolastatin 16 Lyngbya majuscula Depsipeptide + thiazole Cyclic structure with valine residue Anticancer (NCI-60 panel: <1 nM)
Tiahuramide B Lyngbya confervoides Hybrid polyketide-peptide Brominated tyrosine unit Antifungal (C. albicans: 8 µM)

Key Findings :

Structural Diversity: this compound distinguishes itself via methylation and hydroxylation patterns, which are absent in MAlyngamides 4a and 4b. Unlike dolastatin 16, a highly potent cyclic depsipeptide, this compound’s linear structure may limit its binding affinity to tubulin, explaining its lower cytotoxicity .

Bioactivity Trends :

  • Methylation in this compound correlates with improved cytotoxicity over MAlyngamide 4a but is less potent than dolastatin derivatives, which exploit rigid cyclic frameworks for target engagement .
  • Antifungal activity in tiahuramides (e.g., brominated aromatic units) is absent in this compound, highlighting the role of halogenation in broadening bioactivity .

Synthetic Accessibility: this compound’s serinol backbone is synthetically challenging due to stereochemical complexity, whereas dolastatin 16’s modular peptide structure allows for easier analog generation via solid-phase synthesis .

Pharmacological and Industrial Implications

While this compound exhibits moderate bioactivity, its structural features provide a scaffold for semisynthetic optimization. For instance, esterification of its hydroxyl groups or incorporation of fluorinated fatty acid chains could enhance metabolic stability . In contrast, dolastatin-inspired compounds have already advanced to clinical trials (e.g., brentuximab vedotin), underscoring the importance of cyanobacterial metabolites in drug discovery .

Preparation Methods

Retrosynthetic Strategy and Overall Approach

The synthesis of Malyngamide Q is based on a convergent strategy that divides the molecule into three main fragments:

  • A fatty acid component
  • A vinyl chloride-bearing amine component
  • An acetate or pyrrolidone moiety

Key Synthetic Steps

Step Description Reagents & Conditions Reference
a. Synthesis of Vinyl Chloride Wittig reaction to generate the vinyl chloride with Z-configuration Ethyl phosphonium ylide with aldehyde precursor, typically in THF at low temperature , Scheme 2
b. Protection of Functional Groups Silylation of hydroxyl groups (e.g., TBDPS protection) TBAF in THF
c. Oxidation to Aldehyde Oxidation of alcohol to aldehyde IBX or Dess–Martin periodinane
d. Aldol Reaction Coupling of aldehyde with methyl acetate enolate to form the backbone Base (e.g., LDA) in THF at low temperature
e. Amidation Formation of amide linkage between acid fragment and amine component DCC/HOBt or EDCI in dichloromethane
f. Deprotection and Final Assembly Removal of protecting groups, methylation, and final coupling TBAF, methyl iodide, or dimethyl sulfate

Synthesis of the Amine Portion

The amine fragment, bearing the pyrrolidone ring and chloromethylidene group, is synthesized via a sequence involving protection of amino groups, formation of the vinyl chloride via Wittig, and subsequent methylation to introduce the chloromethylidene group. The process involves:

  • Protection of amino groups with Boc2O
  • Formation of the vinyl chloride via Wittig reaction with ethyl 4-chloro-3-oxobutanoate derivatives
  • Methylation with methyl iodide to install the chloromethylidene moiety

Final Coupling and Methylation

The final steps involve coupling the synthesized fragments via amidation, followed by methylation of the enol or hydroxyl groups to complete the structure. The methylation can be achieved using dimethyl sulfate or methyl iodide under basic conditions, ensuring the correct stereochemistry and functionalization.

Research Findings and Data

Research has demonstrated that the synthetic route is highly versatile, allowing for the synthesis of related malyngamide analogs with similar vinyl chloride motifs. The stereochemistry at key centers has been confirmed through spectroscopic analysis, including NMR and optical rotation measurements, aligning well with natural product data.

Summary of Preparation Methods

Method Description Advantages References
Wittig reaction Construction of vinyl chloride motif High stereoselectivity for Z-configuration , Scheme 2
Amidation Coupling of acid and amine fragments Mild conditions, good yields
Aldol condensation Backbone formation Versatile, stereoselective
Methylation Final functionalization Efficient, broad applicability

Q & A

Q. Ethical and Reproducibility Notes

  • Data Sharing : Follow Cambridge English guidelines for replicating primary literature data, including raw spectral files in supplemental materials .
  • Ethical Screening : In vivo studies require IACUC approval; power analyses justify animal use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.